molecular formula C23H21N5O B3019700 N-(2-isopropylphenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396816-01-5

N-(2-isopropylphenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3019700
CAS No.: 1396816-01-5
M. Wt: 383.455
InChI Key: LELHGCJCQCENAR-UHFFFAOYSA-N
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Description

N-(2-isopropylphenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-isopropylphenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction, which forms the triazole ring. The process generally starts with the preparation of azides and alkynes, followed by their cycloaddition in the presence of a copper(I) catalyst.

    Preparation of Azides and Alkynes: The azide is prepared from the corresponding amine using sodium azide, while the alkyne is synthesized from the corresponding halide using a base such as potassium carbonate.

    Cycloaddition Reaction: The azide and alkyne are then subjected to cycloaddition in the presence of a copper(I) catalyst, typically copper(I) iodide, in a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-isopropylphenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-isopropylphenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-isopropylphenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
  • N-(2-isopropylphenyl)-1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
  • N-(2-isopropylphenyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of N-(2-isopropylphenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pyridin-2-yl group, in particular, may enhance its binding affinity to certain targets compared to other similar compounds.

Properties

IUPAC Name

1-phenyl-N-(2-propan-2-ylphenyl)-5-pyridin-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O/c1-16(2)18-12-6-7-13-19(18)25-23(29)21-22(20-14-8-9-15-24-20)28(27-26-21)17-10-4-3-5-11-17/h3-16H,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELHGCJCQCENAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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